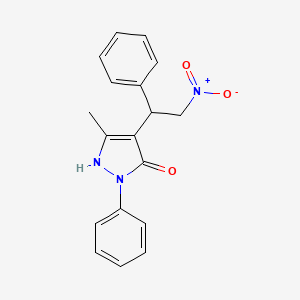![molecular formula C24H28N2O5 B2857830 (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one CAS No. 869078-51-3](/img/structure/B2857830.png)
(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
PET Imaging and Enzyme Inhibition
- Potential in PET Imaging : Gao et al. (2013) synthesized a compound structurally related to (2Z)-2-(4-ethoxybenzylidene) for use as a PET imaging probe. This research indicates potential application in imaging specific enzymes like PIM1, relevant in cancer studies (Gao et al., 2013).
Bioactivity and Drug Design
- Bioactivity Studies : Gul et al. (2019) investigated new Mannich bases with piperazines, similar in structure to (2Z)-2-(4-ethoxybenzylidene), for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. This research points towards its potential in drug design and bioactivity studies (Gul et al., 2019).
Anti-Inflammatory and Analgesic Properties
- Potential as Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds related to benzofurans for assessing their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This indicates potential research applications in developing anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Sigma Receptor Ligands
- Sigma Receptor Ligand Development : Moussa et al. (2010) explored N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, structurally related to (2Z)-2-(4-ethoxybenzylidene), as sigma receptor ligands. This research highlights its potential use in the development of central nervous system receptor ligands (Moussa et al., 2010).
Antiviral Properties
- Exploration of Antiviral Properties : Wang et al. (2013) discovered diketopiperazine derivatives from marine-derived actinomycete with modest antiviral activities against influenza. This suggests the exploration of compounds like (2Z)-2-(4-ethoxybenzylidene) for antiviral properties (Wang et al., 2013).
Antimicrobial Activities
- Potential Antimicrobial Agents : Bektaş et al. (2007) studied triazole derivatives with structures similar to (2Z)-2-(4-ethoxybenzylidene) for antimicrobial activities. This research suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Studies
- Synthesis and Structural Investigations : Various studies like Saito et al. (1997), Murphy et al. (1990), and Faizi et al. (2016) focus on the synthesis and structural characterization of compounds structurally similar to (2Z)-2-(4-ethoxybenzylidene). These studies are crucial for understanding the chemical properties and potential applications in materials science and drug design (Saito et al., 1997), (Murphy et al., 1990), (Faizi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-30-18-5-3-17(4-6-18)15-22-23(29)19-7-8-21(28)20(24(19)31-22)16-26-11-9-25(10-12-26)13-14-27/h3-8,15,27-28H,2,9-14,16H2,1H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMZNDLWRBUEAX-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

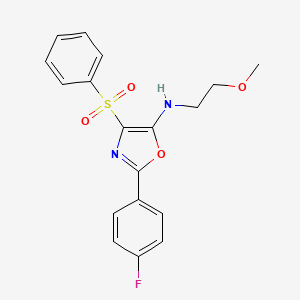

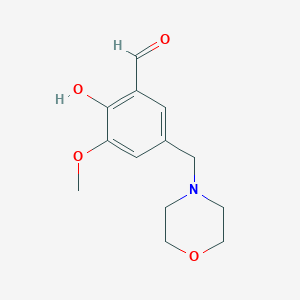
![2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2857756.png)
![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)
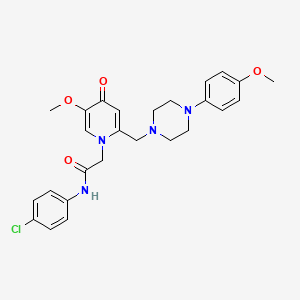

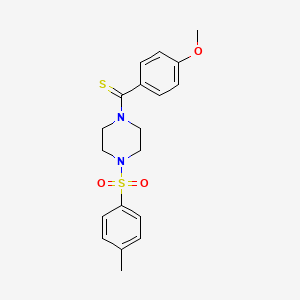
![2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid](/img/structure/B2857764.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
